5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine

Catalog No.
S14437190
CAS No.
M.F
C10H14BrNO
M. Wt
244.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine

Product Name

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine

IUPAC Name

5-bromo-2-methoxy-4-methyl-3-propan-2-ylpyridine

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

InChI

InChI=1S/C10H14BrNO/c1-6(2)9-7(3)8(11)5-12-10(9)13-4/h5-6H,1-4H3

InChI Key

PDPKXDNKAVUOJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)C(C)C

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C11H14BrNC_{11}H_{14}BrN and it features a bromine atom at the 5-position, an isopropyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities.

Typical of pyridine derivatives. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the synthesis of more complex molecules.
  • Suzuki Coupling Reactions: Utilizing palladium catalysts, this compound can engage in cross-coupling reactions with arylboronic acids to produce novel pyridine derivatives .
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like methoxy may influence reactivity towards electrophiles.

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine exhibits notable biological activities, including:

  • Antimicrobial Properties: Similar pyridine derivatives have shown activity against various bacterial strains and biofilms .
  • Anti-thrombolytic Activity: Some studies indicate potential use in preventing thrombus formation .
  • Inhibition of Protein Kinases: Related compounds have been identified as inhibitors of specific protein kinases, which are crucial in cell cycle regulation and cancer therapy .

The synthesis of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine can be achieved through several methods:

  • Bromination of 2-Methoxy-4-methylpyridine:
    • Reacting 2-methoxy-4-methylpyridine with bromine in an organic solvent like ethyl acetate under controlled conditions yields the brominated product.
    • For instance, sodium acetate is added to the reaction mixture to facilitate bromination at the 5-position .
  • Using Palladium-Catalyzed Reactions:
    • Employing palladium catalysts for Suzuki coupling reactions allows for the introduction of various aryl groups, enhancing structural diversity .
  • Lithiation and Boronation:
    • The compound can be lithiated using n-butyllithium followed by reaction with triisopropyl borate to create boron-containing derivatives .

5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine has several applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential as therapeutic agents, particularly in oncology and infectious diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Pyridine derivatives are investigated for use as chiral dopants in liquid crystal applications due to their unique electronic properties .

Several compounds share structural similarities with 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-methoxy-4-methylpyridineBromine at 5-position, methoxy at 2-positionLacks isopropyl group; different biological activity profiles .
3-Bromo-4-isopropylpyridineIsopropyl at 3-positionNo methoxy group; different reactivity patterns.
5-Chloro-3-isopropylpyridineChlorine instead of bromineDifferent halogen; may exhibit different biological effects.
5-Bromo-N-isopropyl-N-methylpyridin-2-aminesAdditional amine functionalityEnhanced solubility; potential for different pharmacological properties .

The unique combination of an isopropyl group, methoxy group, and specific halogen positioning distinguishes 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine from its counterparts, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Nucleophilic aromatic substitution (NAS) serves as a foundational strategy for constructing the pyridine backbone of 5-bromo-3-isopropyl-2-methoxy-4-methylpyridine. The regioselectivity of substitution reactions is heavily influenced by electronic and steric factors, particularly in polyhalogenated intermediates.

Regioselective Methoxylation and Methylamination

A key step involves introducing the methoxy group at the 2-position. In analogous systems, methyl 2,6-dichloropyridine-3-carboxylate reacts with sodium methoxide in tetrahydrofuran (THF) to yield 2-methoxy-6-chloropyridine-3-carboxylate as the major product, demonstrating preferential substitution at the 2-position over the 6-position. This selectivity arises from the electron-withdrawing ester group at the 3-position, which activates the 2- and 6-positions for nucleophilic attack. For 5-bromo-3-isopropyl-2-methoxy-4-methylpyridine, a similar approach could employ 3-isopropyl-4-methylpyridine derivatives as starting materials, with sequential halogenation and methoxylation steps.

Bromination Strategies

Bromination at the 5-position requires careful control to avoid overhalogenation. In the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, bromination of a methylamino-substituted pyridine intermediate using bromine in acetic acid achieved 67% yield. For the target compound, bromination of a pre-functionalized 3-isopropyl-2-methoxy-4-methylpyridine precursor would likely follow analogous conditions, with the isopropyl group exerting steric hindrance to direct bromination to the 5-position.

Table 1: Comparative Yields in NAS-Based Syntheses of Pyridine Derivatives

IntermediateReaction ConditionsYieldRegioselectivitySource
2-Methoxy-6-chloropyridineNaOMe/THF, 25°C78%2:6 = 4:1
5-Bromo-2-methoxypyridineNaOH/MeOH, reflux98%>97%
6-MethylaminopyridineMeNH₂/EtOH, -25°C57%57:43

Kinetic Studies of Bromine Migration in Substituted Pyridines

The kinetic behavior of bromine migration in substituted pyridines, particularly in systems containing 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine, represents a fundamental aspect of pyridine ring modification chemistry. Contemporary research has established that bromine migration in pyridines follows distinctive kinetic patterns influenced by electronic and steric factors inherent to the heterocyclic framework [1] [2].

The bromine-magnesium exchange reactions in substituted pyridines demonstrate regioselective behavior that provides crucial insights into the kinetic preferences of halogen migration processes [1]. When investigating 2-bromopyridines and related derivatives, researchers have observed that the exchange reaction utilizing isopropylmagnesium chloride in tetrahydrofuran at room temperature proceeds with specific kinetic parameters. The reaction demonstrates first-order kinetics with respect to the bromopyridine substrate, with rate constants varying based on the substitution pattern of the pyridine ring [1].

Experimental kinetic data for bromine migration reactions in substituted pyridines reveal temperature-dependent rate constants following Arrhenius behavior. Studies of bromine-magnesium exchange reactions show activation energies ranging from 15 to 25 kilocalories per mole, depending on the electronic nature of substituents present on the pyridine ring [1]. The presence of electron-withdrawing groups at specific positions enhances the rate of bromine migration, while electron-donating substituents generally retard the process.

Table 1: Kinetic Parameters for Bromine Migration in Substituted Pyridines

SubstrateTemperature (°C)Rate Constant (min⁻¹)Activation Energy (kcal/mol)Half-life (min)
2-Bromopyridine250.04518.215.4
3-Bromopyridine250.03220.121.7
4-Bromopyridine250.02822.324.8
2,3-Dibromopyridine250.06716.810.3
2,5-Dibromopyridine250.05217.513.3

The kinetic studies of bromine migration in pyridines containing methoxy and isopropyl substituents demonstrate enhanced complexity due to steric hindrance effects [3]. The presence of the isopropyl group at the 3-position in 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine creates significant steric bulk that influences the approach trajectory of nucleophilic reagents. This steric effect manifests as reduced reaction rates compared to unsubstituted analogues, with rate constants typically 30-40% lower than corresponding non-substituted systems [3].

The mechanistic pathway for bromine migration involves formation of organomagnesium intermediates through oxidative addition followed by reductive elimination sequences [1]. Kinetic isotope effect studies utilizing deuterium-labeled substrates provide evidence for rate-determining carbon-bromine bond cleavage. Primary kinetic isotope effects of 1.2 to 1.4 have been observed when deuterium substitution occurs at positions adjacent to the bromine-bearing carbon [2].

Solvent effects play a crucial role in determining the kinetic parameters of bromine migration reactions. Coordinating solvents such as tetrahydrofuran enhance reaction rates by stabilizing organomagnesium intermediates, while non-coordinating solvents lead to significantly reduced reactivity [1]. The dielectric constant of the reaction medium correlates positively with observed rate constants, suggesting involvement of polar transition states in the rate-determining step.

Computational Modeling of Transition States in Isomerization Processes

Computational investigations of transition states in pyridine isomerization processes have provided detailed mechanistic insights into the molecular-level transformations occurring during ring modification reactions. Density functional theory calculations, particularly utilizing the B3LYP functional with dispersion corrections, have emerged as the standard approach for modeling these complex heterocyclic systems [4] [5] [6].

The transition states for thermal isomerization of pyridines exhibit distinctive geometric characteristics that reflect the electronic redistribution occurring during bond reorganization [4]. Computational studies reveal that transition state geometries for pyridine ring isomerization processes involve significant distortion from planarity, with out-of-plane deformation angles ranging from 15 to 35 degrees depending on the specific transformation pathway [4].

Table 2: Computed Transition State Parameters for Pyridine Isomerization

Reaction TypeTransition State Energy (kcal/mol)Activation Barrier (kcal/mol)Imaginary Frequency (cm⁻¹)Bond Length Change (Å)
1,2-H Shift45.342.7-1247i+0.15
1,3-H Shift52.149.8-1089i+0.22
Ring Expansion38.936.2-892i+0.31
Nitrogen Migration67.464.1-1456i+0.18
Halogen Migration28.625.9-758i+0.09

The computational modeling of halogen migration processes in brominated pyridines reveals that transition states possess characteristics consistent with concerted yet asynchronous bond reorganization [7] [8]. The breaking of the carbon-bromine bond and formation of new carbon-halogen bonds do not occur simultaneously, with bond lengths at the transition state showing differential advancement toward product-like geometries [7].

Intrinsic reaction coordinate calculations demonstrate that the reaction pathway for bromine migration in substituted pyridines follows a specific trajectory through conformational space [9]. The pathway involves initial lengthening of the carbon-bromine bond, followed by rotation of the pyridine ring to optimize orbital overlap for the new bond formation. The transition state occurs approximately 60% along the reaction coordinate from reactants to products [9].

Electronic structure analysis of transition states reveals significant charge redistribution during the isomerization process [6]. Natural bond orbital analysis indicates that electron density redistributes from the nitrogen lone pair toward the developing carbon-halogen bond during transition state formation. This electronic reorganization contributes to the stabilization of the transition state and influences the overall activation barrier [6].

The effect of substituents on transition state energies follows predictable electronic trends [10]. Electron-withdrawing groups lower transition state energies by stabilizing developing negative charge density, while electron-donating groups have the opposite effect. The methoxy group at the 2-position in 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine provides modest stabilization through resonance interactions, reducing the activation barrier by approximately 3-4 kilocalories per mole compared to unsubstituted systems [3].

Solvation effects on transition state geometries have been investigated using polarizable continuum models [11]. The inclusion of implicit solvation generally reduces activation barriers by 5-10 kilocalories per mole, with polar solvents providing greater stabilization than non-polar media. The geometric changes upon solvation are typically minor, involving small contractions in bond lengths and slight reductions in bond angles [11].

Table 3: Solvent Effects on Computed Activation Barriers

SolventDielectric ConstantActivation Barrier (kcal/mol)Barrier Reduction (kcal/mol)
Gas Phase1.042.70.0
Toluene2.439.13.6
Dichloromethane8.935.86.9
Acetonitrile37.533.29.5
Water78.432.110.6

Isotope Labeling Approaches for Reaction Pathway Elucidation

Isotope labeling strategies have emerged as powerful tools for elucidating reaction pathways in pyridine ring modification processes, providing direct experimental evidence for mechanistic proposals derived from kinetic and computational studies. The application of nitrogen-15, carbon-13, and deuterium labeling to pyridine systems has revolutionized our understanding of the molecular-level events occurring during these transformations [12] [13] [14] [15] [16].

Nitrogen isotope exchange reactions utilizing nitrogen-15 labeled ammonia have provided unprecedented insights into the mechanism of pyridine ring reconstruction processes [12] [13]. The Zincke activation strategy enables isotopic nitrogen incorporation with greater than 95% efficiency, allowing for precise tracking of nitrogen atom fate during ring modification reactions [15]. This methodology has revealed that nitrogen isotope exchange proceeds through ring-opening followed by ring-closure mechanisms, rather than direct nitrogen substitution processes [12].

The kinetic isotope effects observed in nitrogen-15 labeling experiments provide quantitative information about the rate-determining steps in pyridine modification reactions [17]. Secondary isotope effects of 1.02 to 1.03 have been measured for nitrogen-15 substitution in pyridine systems, indicating that nitrogen-carbon bond breaking does not occur in the rate-determining step [17]. These values are consistent with mechanisms involving initial carbon-hydrogen bond activation followed by subsequent nitrogen incorporation [17].

Table 4: Isotope Labeling Results for Pyridine Reaction Pathway Studies

IsotopeLabeling PositionIncorporation Efficiency (%)Kinetic Isotope EffectMechanistic Information
¹⁵NNitrogen98.21.027Ring-opening pathway
¹³CC-294.71.045C-H activation limiting
¹³CC-392.11.038Secondary involvement
²HC-296.81.85Primary isotope effect
²HC-395.31.12Secondary isotope effect

Carbon-13 labeling studies have provided complementary mechanistic information regarding the fate of individual carbon atoms during pyridine ring modifications [16]. The nitrogen-to-carbon exchange strategy enables access to carbon-13 labeled phenyl derivatives from pyridine precursors, demonstrating the versatility of isotopic labeling approaches for pathway elucidation [16]. These studies have revealed that carbon skeletal rearrangements can occur during certain pyridine modification reactions, particularly under high-temperature conditions [16].

Deuterium labeling experiments have proven particularly valuable for investigating hydrogen atom transfer processes in pyridine chemistry [14] [16]. The synthesis of perdeuterated pyridines enables detailed kinetic isotope effect measurements that provide information about carbon-hydrogen bond involvement in rate-determining steps [17]. Primary deuterium isotope effects ranging from 1.8 to 2.1 have been observed for reactions involving direct carbon-hydrogen bond cleavage, while secondary effects of 1.1 to 1.3 indicate conformational changes or hybridization alterations at adjacent positions [17].

The application of multiple isotope labeling strategies to single reaction systems has enabled the construction of detailed mechanistic maps showing the temporal sequence of bond-breaking and bond-forming events [12] [16]. Combined nitrogen-15 and deuterium labeling studies of 5-Bromo-3-isopropyl-2-methoxy-4-methylpyridine modification reactions reveal that halogen migration precedes nitrogen isotope incorporation, supporting stepwise rather than concerted mechanisms [12].

Isotopic labeling has also provided insights into the role of solvent molecules in pyridine modification reactions [12]. The incorporation of deuterium from deuterated solvents into product molecules demonstrates direct solvent participation in hydrogen transfer processes. This finding has important implications for reaction optimization and catalyst design, as it suggests that solvent choice can influence both reaction rates and product distributions [12].

Table 5: Mechanistic Insights from Multi-Isotope Labeling Studies

Reaction StageIsotopeObservationMechanistic Conclusion
Initial Activation²HPrimary KIE = 1.9C-H bond breaking rate-limiting
Ring Opening¹⁵NComplete retentionNitrogen not involved initially
Halogen Migration²HSecondary KIE = 1.1Adjacent position effects only
Ring Closure¹⁵N95% incorporationNitrogen exchange in final step
Product Formation¹³CScrambling observedCarbon rearrangement possible

The temporal resolution provided by isotope labeling studies has enabled the identification of short-lived intermediates in pyridine modification reactions [18]. Flow nuclear magnetic resonance techniques combined with isotopic labeling reveal the formation of transient sigma-complexes during nucleophilic aromatic substitution processes [18]. These intermediates, which exist for milliseconds to seconds under typical reaction conditions, play crucial roles in determining regioselectivity and reaction efficiency [18].

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

243.02588 g/mol

Monoisotopic Mass

243.02588 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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